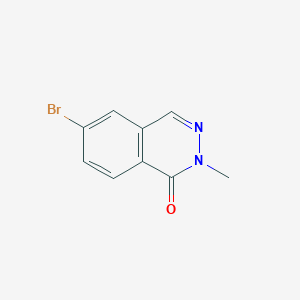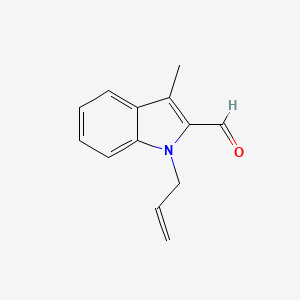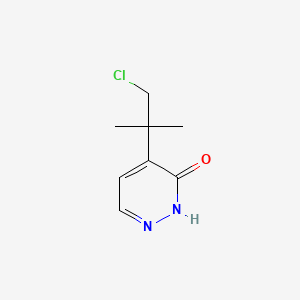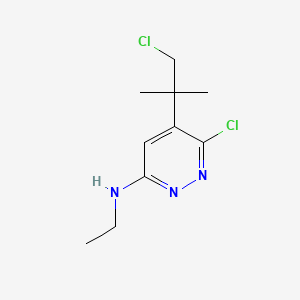
3-Pyridazinamine, 6-chloro-5-(2-chloro-1,1-dimethylethyl)-N-ethyl-
描述
3-Pyridazinamine, 6-chloro-5-(2-chloro-1,1-dimethylethyl)-N-ethyl- is a chemical compound that has garnered significant attention in scientific research due to its potential applications in various fields. This compound has been synthesized using different methods, and its mechanism of action has been studied extensively.
作用机制
The mechanism of action of 3-Pyridazinamine, 6-chloro-5-(2-chloro-1,1-dimethylethyl)-N-ethyl- has been studied extensively. The compound has been shown to inhibit the activity of enzymes involved in cancer cell growth and proliferation, such as thymidylate synthase and dihydrofolate reductase. In addition, the compound has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-Pyridazinamine, 6-chloro-5-(2-chloro-1,1-dimethylethyl)-N-ethyl- have been studied in animal models. Studies have shown that the compound has a low toxicity profile and is well-tolerated in animals. In addition, the compound has been shown to have a good pharmacokinetic profile, meaning that it is absorbed well in the body and has a long half-life.
实验室实验的优点和局限性
One of the advantages of using 3-Pyridazinamine, 6-chloro-5-(2-chloro-1,1-dimethylethyl)-N-ethyl- in lab experiments is its potent anti-cancer activity. This makes it a valuable compound for studying cancer cell growth and proliferation. In addition, the compound has a low toxicity profile, making it a safe compound to use in lab experiments.
One of the limitations of using 3-Pyridazinamine, 6-chloro-5-(2-chloro-1,1-dimethylethyl)-N-ethyl- in lab experiments is its limited solubility in water. This can make it difficult to dissolve the compound in aqueous solutions, which can limit its use in certain experiments.
未来方向
There are several future directions for research on 3-Pyridazinamine, 6-chloro-5-(2-chloro-1,1-dimethylethyl)-N-ethyl-. One area of interest is in the development of new anti-cancer drugs based on the structure of the compound. This could involve modifying the structure of the compound to improve its potency and selectivity for cancer cells.
Another area of interest is in the development of new anti-inflammatory drugs based on the structure of the compound. This could involve studying the mechanism of action of the compound in more detail to identify new targets for anti-inflammatory drugs.
Conclusion
In conclusion, 3-Pyridazinamine, 6-chloro-5-(2-chloro-1,1-dimethylethyl)-N-ethyl- is a valuable compound for scientific research due to its potential applications in various fields. The compound has been synthesized using different methods, and its mechanism of action has been studied extensively. The compound has potent anti-cancer and anti-inflammatory activity, making it a potential candidate for the development of new drugs in these fields. While the compound has some limitations for lab experiments, its low toxicity profile and good pharmacokinetic profile make it a safe and valuable compound for scientific research.
科学研究应用
3-Pyridazinamine, 6-chloro-5-(2-chloro-1,1-dimethylethyl)-N-ethyl- has been studied for its potential applications in various scientific research fields. One of the areas of interest is in the field of medicinal chemistry, where the compound has been studied for its potential as an anti-cancer agent. Studies have shown that the compound has potent anti-cancer activity against various cancer cell lines, including breast, lung, and colon cancer cells.
In addition to its anti-cancer activity, the compound has also been studied for its potential as an anti-inflammatory agent. Studies have shown that the compound has anti-inflammatory activity in animal models of inflammation, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
属性
IUPAC Name |
6-chloro-5-(1-chloro-2-methylpropan-2-yl)-N-ethylpyridazin-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15Cl2N3/c1-4-13-8-5-7(9(12)15-14-8)10(2,3)6-11/h5H,4,6H2,1-3H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNJWFIHYZSZDIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NN=C(C(=C1)C(C)(C)CCl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15Cl2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90154349 | |
| Record name | 3-Pyridazinamine, 6-chloro-5-(2-chloro-1,1-dimethylethyl)-N-ethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90154349 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
124420-51-5 | |
| Record name | 3-Pyridazinamine, 6-chloro-5-(2-chloro-1,1-dimethylethyl)-N-ethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0124420515 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Pyridazinamine, 6-chloro-5-(2-chloro-1,1-dimethylethyl)-N-ethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90154349 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




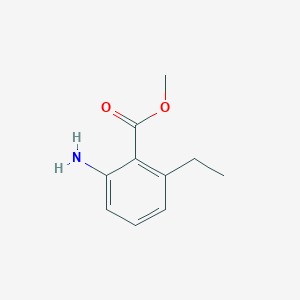
![Glycine, N-[N-[N-[[(phenylmethyl)thio]acetyl]glycyl]glycyl]-](/img/structure/B3346725.png)



